6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
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Overview
Description
6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid is a complex organic compound known for its intricate structure and significant biological activities. This compound belongs to the class of terpene glycosides and is characterized by multiple hydroxyl groups and a cyclopenta[c]pyran ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include various protecting groups, oxidizing agents, and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation or plant extraction, to obtain the desired glycoside. These methods are often preferred due to their efficiency and sustainability compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its role in various biological processes and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions result in various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- Methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[d]pyran-4-carboxylate
Uniqueness
What sets 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid apart is its unique combination of multiple hydroxyl groups and glycosidic linkages, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H34O15 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32) |
InChI Key |
XCXZPJYVZYGBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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